molecular formula C8H15NO3 B13015183 3-(Diethylamino)oxetane-3-carboxylic acid

3-(Diethylamino)oxetane-3-carboxylic acid

Katalognummer: B13015183
Molekulargewicht: 173.21 g/mol
InChI-Schlüssel: SHIWUSGEAPPUSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(diethylamino)oxetane-3-carboxylicacid is a compound that belongs to the oxetane family, which are four-membered cyclic ethers containing one oxygen atom. Oxetanes are known for their high energy and unique chemical properties, making them valuable in various fields such as medicinal chemistry and materials science .

Vorbereitungsmethoden

The synthesis of 3-(diethylamino)oxetane-3-carboxylicacid typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of diethylamino-substituted carboxylic acids under acidic or basic conditions. Industrial production methods may involve the use of catalysts to enhance the efficiency and yield of the reaction .

Analyse Chemischer Reaktionen

3-(diethylamino)oxetane-3-carboxylicacid undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

3-(diethylamino)oxetane-3-carboxylicacid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(diethylamino)oxetane-3-carboxylicacid involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

3-(diethylamino)oxetane-3-carboxylicacid can be compared with other oxetane derivatives such as oxetane-3-carboxylic acid and 3-hydroxyoxetane. These compounds share the oxetane ring structure but differ in their substituents, leading to variations in their chemical properties and applications. The unique diethylamino group in 3-(diethylamino)oxetane-3-carboxylicacid provides distinct reactivity and potential biological activities .

Eigenschaften

Molekularformel

C8H15NO3

Molekulargewicht

173.21 g/mol

IUPAC-Name

3-(diethylamino)oxetane-3-carboxylic acid

InChI

InChI=1S/C8H15NO3/c1-3-9(4-2)8(7(10)11)5-12-6-8/h3-6H2,1-2H3,(H,10,11)

InChI-Schlüssel

SHIWUSGEAPPUSN-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1(COC1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.